3-ETHYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ETHYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Mechanism of Action
Target of Action
It is noted that several of the synthesized compounds exhibited high anti-monoamine oxidase and antitumor activity
Mode of Action
The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It is known that the compound was synthesized by reacting 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1’-cyclopentan]-4(6H)-one with halides .
Result of Action
It is noted that several of the synthesized compounds exhibited high anti-monoamine oxidase and antitumor activity . This suggests that the compound may have a significant impact on monoamine oxidase activity and tumor growth at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Several of the synthesized compounds exhibited high anti-monoamine oxidase and antitumor activity
Cellular Effects
It’s known that some of the synthesized compounds exhibited antitumor activity , suggesting that they may have effects on various types of cells and cellular processes
Molecular Mechanism
It’s known that some of the synthesized compounds exhibited high anti-monoamine oxidase activity , suggesting that they may exert their effects at the molecular level through enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of a quinazoline derivative with a cyclopentanone derivative under specific conditions. The reaction often requires the presence of a base such as potassium hydroxide and a solvent like ethanol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated derivatives .
Scientific Research Applications
3-ETHYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial and antitumor agent.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfur-containing compounds and spiro structures.
Comparison with Similar Compounds
Similar Compounds
3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: This compound has a similar spiro structure but with a benzyl group instead of an ethyl group.
3-Allyl-4-oxo-2-thioxo-3,4,5,6-tetrahydrospiro[benzo[h]quinazoline-5,1’-cyclohexanes]: This compound features an allyl group and a thioxo group, making it structurally similar but with different functional groups.
Uniqueness
The uniqueness of 3-ETHYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE lies in its specific combination of an ethyl group and a sulfanylidene group within a spiro structure.
Properties
IUPAC Name |
3-ethyl-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-2-20-16(21)14-15(19-17(20)22)13-8-4-3-7-12(13)11-18(14)9-5-6-10-18/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEGLRIYLCWVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.